2-Chloro-1-methyl-4-(methylsulfonyl)benzene
Overview
Description
2-Chloro-1-methyl-4-(methylsulfonyl)benzene is an organic compound with the chemical formula C8H9ClO2S. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound finds applications in various fields, including pharmaceuticals, dyes, and pesticides .
Preparation Methods
2-Chloro-1-methyl-4-(methylsulfonyl)benzene is typically synthesized by reacting 4-methylsulfonyltoluene with chlorine gas. The reaction process requires appropriate temperature and pressure conditions, and a catalyst is often added to improve the reaction efficiency . Industrial production methods involve similar processes, ensuring the compound is produced in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the methylsulfonyl group can be replaced by other substituents.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids, while the sulfonyl group can undergo reduction to form sulfides.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include chlorine gas for substitution, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-methyl-4-(methylsulfonyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is involved in the synthesis of antibiotics and other therapeutic agents.
Industry: It is used in the production of pesticides and sensitizers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. In chemical reactions, its reactivity is influenced by the presence of the chlorine and methylsulfonyl groups, which can participate in various substitution and coupling reactions .
Comparison with Similar Compounds
2-Chloro-1-methyl-4-(methylsulfonyl)benzene can be compared with similar compounds such as:
2-Chlorophenyl methyl sulfone: Similar in structure but lacks the methyl group on the benzene ring.
Benzenamine, 2-chloro-4-(methylsulfonyl): Contains an amino group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-methyl-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIYSPGAOWANSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453441 | |
Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-18-7 | |
Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1671-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-(methanesulfonyl)-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1-methyl-4-(methylsulfonyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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